molecular formula C8H7BrN2 B2805790 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 869012-93-1

3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2805790
CAS No.: 869012-93-1
M. Wt: 211.062
InChI Key: YWTFPERGTVJYKQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This inhibition likely occurs through the compound binding to the kinase domain of the receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways , which regulate various cellular processes such as cell proliferation, migration, and survival .

Result of Action

The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . For instance, in vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells and induce their apoptosis . They can also significantly inhibit the migration and invasion of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at low temperatures (0-8°C) to maintain its stability . Furthermore, the compound’s action can be affected by the cellular environment, including the presence of other signaling molecules and the specific characteristics of the target cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 2-methyl-1H-pyrrolo[2,3-c]pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrrolo[2,3-c]pyridine derivatives.

    Oxidation Reactions: Formation of pyridine carboxaldehydes or carboxylic acids.

    Reduction Reactions: Formation of dihydropyridine derivatives.

Scientific Research Applications

3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit FGFRs makes it a valuable compound in cancer research and drug development .

Properties

IUPAC Name

3-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-8(9)6-2-3-10-4-7(6)11-5/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTFPERGTVJYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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